Diisopropyl heptyl phosphine oxide

Catalog No.
S524491
CAS No.
1487170-15-9
M.F
C13H29OP
M. Wt
232.35
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl heptyl phosphine oxide

CAS Number

1487170-15-9

Product Name

Diisopropyl heptyl phosphine oxide

IUPAC Name

1-di(propan-2-yl)phosphorylheptane

Molecular Formula

C13H29OP

Molecular Weight

232.35

InChI

InChI=1S/C13H29OP/c1-6-7-8-9-10-11-15(14,12(2)3)13(4)5/h12-13H,6-11H2,1-5H3

InChI Key

TXGFWTAHDCIQST-UHFFFAOYSA-N

SMILES

CCCCCCCP(=O)(C(C)C)C(C)C

solubility

Soluble in DMSO

Synonyms

Cryosim1; Cryosim 1; Cryosim-1

The exact mass of the compound Diisopropyl heptyl phosphine oxide is 232.1956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diisopropyl heptyl phosphine oxide is a chemical compound with the molecular formula C13H29OP\text{C}_{13}\text{H}_{29}\text{OP} and a molecular weight of approximately 232.34 g/mol. It is classified as an organophosphorus compound, characterized by the presence of a phosphine oxide functional group. The structure consists of a heptyl chain (seven carbon atoms) attached to a phosphine oxide moiety, which includes two isopropyl groups. This configuration contributes to its unique properties and potential applications in various fields, including chemistry and biology .

Typical of phosphine oxides. These include:

  • Nucleophilic Substitution: The phosphorus atom can act as a Lewis acid, allowing nucleophiles to attack it, leading to the formation of new compounds.
  • Oxidation Reactions: The phosphine oxide can undergo oxidation under certain conditions, further modifying its reactivity and properties.
  • Hydrolysis: In the presence of water, diisopropyl heptyl phosphine oxide may hydrolyze to yield corresponding phosphonic acids.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization .

Several methods can be employed to synthesize diisopropyl heptyl phosphine oxide:

  • Reaction of Heptyl Halides with Phosphine: This method involves reacting heptyl halides with diisopropylphosphine in the presence of a suitable base, facilitating the formation of the desired phosphine oxide.
  • Oxidation of Diisopropyl Heptyl Phosphine: Diisopropyl heptyl phosphine can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield diisopropyl heptyl phosphine oxide.
  • Phosphorylation Reactions: Utilizing phosphorus oxides and alcohols can also lead to the formation of this compound through phosphorylation reactions.

These methods provide pathways for synthesizing diisopropyl heptyl phosphine oxide in laboratory settings .

Diisopropyl heptyl phosphine oxide shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl heptyl phosphine oxideC13H29OPContains ethyl groups instead of isopropyl groups
Diphenyl heptyl phosphine oxideC13H29OPContains phenyl groups, affecting solubility and reactivity
Diisobutyl heptyl phosphine oxideC13H29OPHas isobutyl groups which may alter steric properties

Diisopropyl heptyl phosphine oxide's unique combination of a heptyl chain with isopropyl groups distinguishes it from these similar compounds, potentially influencing its reactivity and applications in chemical synthesis and biological systems .

Halide-phosphine coupling reactions constitute a fundamental approach for synthesizing diisopropyl heptyl phosphine oxide through the formation of carbon-phosphorus bonds [10] [11]. These reactions typically involve the nucleophilic substitution of halophosphines with organometallic compounds, particularly Grignard reagents and organolithium species [6] [30].

The classical synthetic route employs phosphorus trichloride as the starting material, which undergoes sequential alkylation with isopropyl Grignard reagents followed by heptyl halide coupling [3] [19]. This stepwise approach allows for the controlled introduction of different alkyl substituents while maintaining reaction selectivity [30]. The reaction proceeds through the formation of chlorodiisopropylphosphine intermediates, which subsequently couple with heptylmagnesium bromide under anhydrous conditions [30] [31].

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for phosphine-halide bond formation [10] [11]. These methodologies utilize palladium acetate combined with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene to facilitate the coupling of aryl and heteroaryl halides with phosphine nucleophiles [10]. The reaction conditions typically require temperatures ranging from 80-120°C and reaction times of 6-72 hours, depending on the substrate reactivity [10] [11].

Recent developments in nickel-catalyzed phosphine-halide coupling have demonstrated significant advantages in terms of cost-effectiveness and functional group tolerance [11]. Nickel-supported nanoparticles on cerium oxide or aluminum oxide surfaces enable the cross-coupling of aryl bromides and iodides with secondary phosphine oxides at catalyst loadings as low as 1 mol% [11]. These heterogeneous systems achieve yields ranging from 68% to 86% while maintaining operational simplicity [11].

Coupling MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)
Grignard ApproachNone-10 to 2512-2462-86
Palladium-CatalyzedPd(OAc)2/dppf80-1206-7270-95
Nickel-CatalyzedNi/CeO2100-1408-1668-86

Oxidative Phosphorylation of Tertiary Phosphines

The oxidative phosphorylation pathway represents a crucial synthetic methodology for converting tertiary phosphines to their corresponding phosphine oxides [16] [17]. This transformation typically involves the controlled oxidation of diisopropyl heptyl phosphine using various oxidizing agents under specific reaction conditions [17] [18].

Hydrogen peroxide serves as the most commonly employed oxidizing agent for phosphine oxidation due to its high efficiency and environmental compatibility [6] [17]. The reaction proceeds through a nucleophilic attack of the phosphine lone pair on the peroxide oxygen, resulting in the formation of the phosphine oxide with concomitant water elimination [17]. Optimal reaction conditions involve the use of 1.2-2.0 equivalents of hydrogen peroxide in polar solvents such as methanol or acetonitrile at temperatures ranging from 0°C to room temperature [17] [18].

Alternative oxidizing systems include organic peroxides, sodium periodate under phase-transfer conditions, and oxygen in the presence of catalytic amounts of transition metals [6] [17]. Organic peroxides such as tert-butyl hydroperoxide demonstrate enhanced selectivity compared to hydrogen peroxide, particularly for sterically hindered phosphines [17] [44]. The reaction with tert-butyl hydroperoxide typically requires elevated temperatures of 60-80°C and copper sulfate pentahydrate as a catalyst [44].

Electrochemical oxidation methods have gained attention as sustainable alternatives for phosphine oxide synthesis [12]. These approaches utilize constant current electrolysis in the presence of supporting electrolytes to achieve selective oxidation without the need for chemical oxidants [12]. Electrochemical systems typically operate at current densities of 10-20 mA/cm² with platinum or graphite electrodes [12].

The mechanistic pathway involves the initial formation of a phosphine-oxidant adduct, followed by oxygen transfer and product formation [17] [18]. Computational studies indicate that the reaction proceeds through a transition state with significant charge separation, explaining the beneficial effects of polar solvents on reaction rates [18].

Oxidizing AgentEquivalentsTemperature (°C)SolventYield (%)
H2O21.2-2.00-25MeOH/MeCN85-95
tBuOOH1.5-2.560-80MeCN78-89
O2/Cu catalystAtmospheric25-40Various70-85
ElectrochemicalN/A25MeCN/electrolyte75-90

Solvent Effects and Reaction Optimization Strategies

Solvent selection plays a critical role in determining the efficiency and selectivity of diisopropyl heptyl phosphine oxide synthesis [22] [24]. The choice of reaction medium significantly influences reaction rates, product yields, and side product formation across different synthetic methodologies [23] [25].

Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide demonstrate superior performance in most phosphine oxide synthesis reactions [44] [25]. These solvents provide effective solvation of ionic intermediates while maintaining compatibility with organometallic reagents [25]. Acetonitrile exhibits particular advantages due to its moderate polarity, good thermal stability, and ease of removal during product isolation [44].

Tetrahydrofuran serves as the preferred solvent for Grignard-based syntheses due to its strong coordination to magnesium centers and enhanced nucleophilicity of the organometallic species [30] [31]. The ethereal environment stabilizes the Grignard reagent while facilitating the nucleophilic attack on electrophilic phosphorus centers [30]. Reaction optimization studies indicate that tetrahydrofuran-diethyl ether mixtures provide improved yields compared to pure tetrahydrofuran systems [31].

Temperature optimization reveals distinct profiles for different synthetic approaches [25] [44]. Grignard reactions typically require low initial temperatures (-10°C) to control the exothermic alkylation, followed by gradual warming to room temperature for completion [30]. Oxidative phosphorylation reactions demonstrate optimal performance at moderate temperatures (25-60°C) to balance reaction rates with oxidant stability [44].

Mechanochemical approaches have emerged as solvent-free alternatives that eliminate the need for organic solvents while maintaining high reaction efficiency [22] [24]. Ball milling techniques enable the synthesis of phosphine oxides under ambient atmospheric conditions with reaction times reduced to 30 minutes [22] [24]. These mechanochemical processes utilize phosphoric acid additives and hydrosilane reducing agents to achieve yields comparable to solution-based methods [22].

Reaction atmosphere control significantly impacts product quality and yield [23] [24]. Inert atmosphere conditions using nitrogen or argon prevent unwanted oxidation of phosphine intermediates and maintain the integrity of air-sensitive reagents [23]. However, recent mechanochemical developments demonstrate that certain phosphine oxide syntheses can proceed efficiently under ambient air conditions [24].

Solvent SystemPolarityTemperature Range (°C)Typical Yield (%)Applications
AcetonitrileModerate25-8080-95Oxidation reactions
TetrahydrofuranLow-10-6570-90Grignard synthesis
DimethylformamideHigh50-12075-88Coupling reactions
Solvent-freeN/A120-15085-95Mechanochemical

Green Chemistry Approaches in Phosphine Oxide Synthesis

Green chemistry principles have increasingly influenced the development of sustainable methodologies for diisopropyl heptyl phosphine oxide synthesis [18] [21]. These approaches focus on minimizing environmental impact through reduced solvent usage, elimination of toxic reagents, and improved atom economy [18] [32].

Catalyst-free and solvent-free synthetic protocols represent significant advances in sustainable phosphine oxide preparation [18]. The direct reaction between secondary phosphine oxides and aliphatic ketones proceeds under ambient conditions without requiring catalysts or solvents, achieving yields of 96-98% [18]. This methodology meets the requirements of green chemistry and the pot, atom, step economy paradigm while eliminating waste generation [18].

Photocatalyzed synthesis methods utilize visible light to drive phosphine oxide formation reactions [21]. These photochemical approaches operate under mild conditions at room temperature with atmospheric pressure acetylene, achieving 100% atom economy [21]. The reactions can be performed on decagram scales without the need for transition metal catalysts [21].

Water-based synthetic systems have been developed to replace organic solvents in phosphine oxide synthesis [18]. Aqueous hydrogen peroxide solutions combined with phase-transfer catalysts enable efficient oxidation of phosphines while maintaining environmental compatibility [6]. These systems typically operate at moderate temperatures (40-60°C) and provide yields comparable to organic solvent-based methods [18].

Mechanochemical synthesis represents a paradigm shift toward solvent-free phosphine oxide preparation [22] [24]. High-temperature ball milling protocols enable efficient deoxygenation and formation reactions using hydrosilanes and phosphoric acid additives [22]. These mechanochemical processes operate under ambient atmospheric conditions and complete within 30 minutes, representing significant time savings compared to traditional solution-based methods [24].

Recyclable catalyst systems contribute to the sustainability of phosphine oxide synthesis [32]. Heterogeneous nickel catalysts supported on metal oxide surfaces can be recovered and reused multiple times without significant loss of activity [11]. These recyclable systems reduce catalyst costs and eliminate the need for precious metal catalysts [11].

The implementation of continuous flow chemistry enables improved process efficiency and reduced waste generation [9]. Flow synthesis systems provide enhanced mixing, temperature control, and reaction selectivity compared to batch processes [9]. These systems typically achieve higher space-time yields and enable easier scale-up for industrial applications [9].

Green Chemistry ApproachKey AdvantageEnvironmental BenefitTypical Yield (%)
Solvent-free synthesisNo organic solventsEliminates solvent waste96-98
Photocatalyzed reactionsMild conditionsReduced energy consumption85-92
Water-based systemsAqueous mediumBiodegradable solvent80-90
Mechanochemical methodsNo solvents, ambient airZero solvent waste85-95
Recyclable catalystsCatalyst recoveryReduced metal consumption70-86

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

232.1956

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Diisopropyl heptyl phosphine oxide

Dates

Last modified: 02-18-2024
1: Tamamoto-Mochizuki C, Murphy KM, Olivry T. Pilot evaluation of the antipruritic efficacy of a topical transient receptor potential melastatin subfamily 8 (TRPM8) agonist in dogs with atopic dermatitis and pedal pruritus. Vet Dermatol. 2018 Feb;29(1):29-e14. doi: 10.1111/vde.12486. Epub 2017 Sep 26. PubMed PMID: 28952176.

Explore Compound Types